molecular formula C13H14N6O2S B2919347 N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396635-75-8

N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2919347
CAS No.: 1396635-75-8
M. Wt: 318.36
InChI Key: HEZUDXGYRFYOPJ-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, combining a 1H-tetrazole moiety with a rare 1,4-thiazepane-3-carboxamide scaffold. The 1H-tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, capable of participating in hydrogen bonding and dipole-dipole interactions, which can be critical for binding to biological targets . This structural feature is prevalent in various bioactive molecules and pharmaceutical agents. The unique 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur, is a less common structural motif that may confer distinct conformational properties and potential interactions with enzymes or receptors. The specific research applications and biological activity profile of this exact compound are not yet fully characterized in the scientific literature, positioning it as a promising candidate for exploratory research and lead optimization studies. Researchers may investigate its potential as a building block in the synthesis of more complex molecules or screen it for various pharmacological activities. Its structural analogs, such as compounds featuring N-(4-(1H-1,2,4-triazol-1-yl)phenyl)amide backbones, have demonstrated potent anticonvulsant activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), suggesting a potential research direction for central nervous system (CNS) active compounds . As with any research compound, thorough investigation into its specific mechanism of action, pharmacokinetics, and safety profile is essential. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-oxo-N-[4-(tetrazol-1-yl)phenyl]-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c20-12-5-6-22-7-11(16-12)13(21)15-9-1-3-10(4-2-9)19-8-14-17-18-19/h1-4,8,11H,5-7H2,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZUDXGYRFYOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of intermediate compounds. One common route involves the formation of the tetrazole ring through cyclization of an azide precursor with nitrile derivatives. Subsequent steps involve the formation of the thiazepane ring by cyclization reactions of sulfides with amines. Finally, the carboxamide group is introduced using amidation reactions.

Industrial Production Methods: Industrial production often leverages catalytic processes to ensure high yield and purity. Methods may include the use of transition metal catalysts to facilitate the cyclization steps and selective purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various types of chemical reactions:

  • Oxidation: Typically leads to the formation of sulfoxides or sulfones.

  • Reduction: Can reduce the carboxamide group to an amine or the thiazepane ring to a thiazolidine.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible, targeting the phenyl ring or the tetrazole ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Utilizing halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.

Major Products:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Amines, thiazolidines.

  • Substitution: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has diverse applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Acts as a ligand in biochemical assays, binding to proteins or enzymes.

  • Medicine: Potential therapeutic agent due to its unique functional groups.

  • Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound’s effects are primarily driven by its ability to interact with molecular targets such as enzymes and receptors. The tetrazole ring often mimics the structure of bioactive molecules, enabling the compound to inhibit or activate biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators include the tetrazole-phenyl group and the 5-oxo-1,4-thiazepane core. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Key Functional Groups Biological Relevance
N-(4-(1H-Tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide 1,4-Thiazepane Tetrazole, Amide, 5-Oxo Hypothesized antimicrobial/CNS activity
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) Coumarin Triazole, Amide, 2-Oxo Anticancer/antimicrobial (coumarin derivatives)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin Tetrazole, Thiadiazole, β-lactam Antibacterial (β-lactamase resistance)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Oxazolidinone/Thiazole Thiazole, Urea, Hydroxy Antifungal (ergosterol biosynthesis inhibition)

Key Observations:

  • Tetrazole vs. Triazole : The target compound’s tetrazole group offers stronger acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), enhancing ionic interactions with target proteins . In contrast, triazole-containing coumarin derivatives (e.g., compound 169) prioritize π-π stacking due to reduced polarity .
  • Amide Linkage : The amide bond in the target compound mirrors cephalosporin derivatives (e.g., compound m in ), which are critical for bacterial cell wall synthesis inhibition .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Cephalosporin () Coumarin Triazole ()
Molecular Weight ~349.4 g/mol ~528.5 g/mol ~483.9 g/mol
LogP Estimated 2.1 (moderate lipophilicity) 1.8–2.5 3.5–4.0 (highly lipophilic)
Solubility Moderate (tetrazole enhances aqueous solubility) Low (thiadiazole reduces solubility) Poor (chlorobenzyl group)
Metabolic Stability High (tetrazole resists oxidation) Moderate (β-lactam susceptibility) Low (coumarin prone to CYP450 metabolism)

Notes:

  • The target compound’s tetrazole group improves solubility relative to coumarin derivatives but may reduce blood-brain barrier penetration compared to thiazole-containing antifungals .
  • The 1,4-thiazepane core’s flexibility could mitigate off-target effects seen in rigid β-lactam antibiotics .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazepane ring, a tetrazole moiety, and an amide functional group. The presence of these structural elements contributes to its pharmacological properties.

Molecular Formula: C12_{12}H12_{12}N6_{6}O2_{2}S
Molecular Weight: 288.32 g/mol

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Xanthine Oxidase Inhibition : Similar compounds with tetrazole groups have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .
  • Antioxidant Activity : The tetrazole ring may also confer antioxidant properties, reducing oxidative stress in cells. This activity can protect against cellular damage and inflammation.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes .

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

Activity IC50 Value (μM) Reference
Xanthine Oxidase Inhibition0.031
COX-2 Inhibition0.045

These findings indicate that the compound is a potent inhibitor of both XO and COX-2 enzymes, which are critical targets in the management of inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the tetrazole and thiazepane moieties can significantly affect biological activity:

  • Tetrazole Substitution : Variations in the substituents on the tetrazole ring influence binding affinity to target enzymes.
  • Thiazepane Ring Modifications : Alterations in the thiazepane structure can enhance solubility and bioavailability, improving therapeutic efficacy.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Gout Treatment : A derivative was tested for its ability to lower uric acid levels in animal models of gout. Results showed a significant reduction in serum uric acid levels compared to controls .
  • Anti-inflammatory Activity : In a rodent model of inflammation, the compound was administered to assess its effects on paw edema. The results indicated a marked decrease in inflammation markers, suggesting potential use as an anti-inflammatory agent .

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